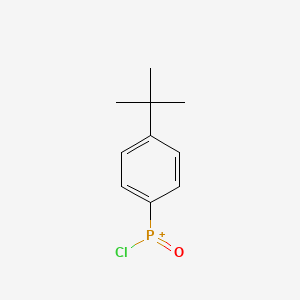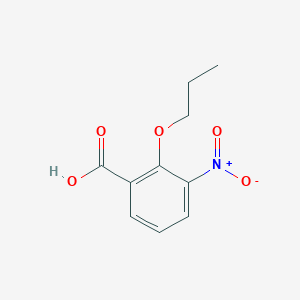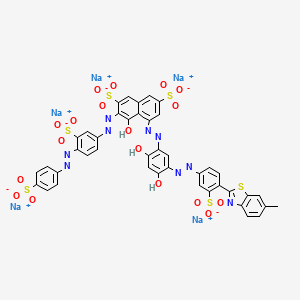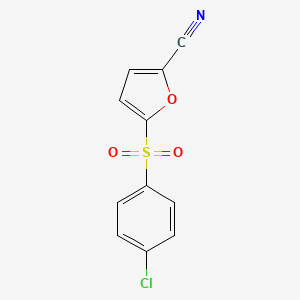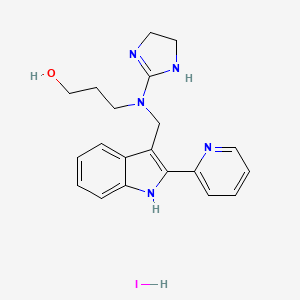
1-Propanol, 3-((4,5-dihydro-1H-imidazol-2-yl)((2-(2-pyridinyl)-1H-indol-3-yl)methyl)amino)-, monohydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanol, 3-((4,5-dihydro-1H-imidazol-2-yl)((2-(2-pyridinyl)-1H-indol-3-yl)methyl)amino)-, monohydroiodide is a complex organic compound with a unique structure that combines elements of imidazole, pyridine, and indole. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-Propanol, 3-((4,5-dihydro-1H-imidazol-2-yl)((2-(2-pyridinyl)-1H-indol-3-yl)methyl)amino)-, monohydroiodide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the pyridine and indole groups, and the final iodination to form the monohydroiodide salt. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-Propanol, 3-((4,5-dihydro-1H-imidazol-2-yl)((2-(2-pyridinyl)-1H-indol-3-yl)methyl)amino)-, monohydroiodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Propanol, 3-((4,5-dihydro-1H-imidazol-2-yl)((2-(2-pyridinyl)-1H-indol-3-yl)methyl)amino)-, monohydroiodide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme activity, receptor binding, and other biochemical processes.
Industry: Used in the development of new materials, catalysts, and other industrial applications where its unique chemical properties are advantageous.
Mechanism of Action
The mechanism of action of 1-Propanol, 3-((4,5-dihydro-1H-imidazol-2-yl)((2-(2-pyridinyl)-1H-indol-3-yl)methyl)amino)-, monohydroiodide involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
1-Propanol, 3-((4,5-dihydro-1H-imidazol-2-yl)((2-(2-pyridinyl)-1H-indol-3-yl)methyl)amino)-, monohydroiodide can be compared with other similar compounds, such as:
1-Propanol, 3-((4,5-dihydro-1H-imidazol-2-yl)methyl)amino)-, monohydroiodide: Lacks the pyridine and indole groups, leading to different chemical and biological properties.
1-Propanol, 3-((2-(2-pyridinyl)-1H-indol-3-yl)methyl)amino)-, monohydroiodide:
1-Propanol, 3-((4,5-dihydro-1H-imidazol-2-yl)((2-(2-pyridinyl)-1H-indol-3-yl)methyl)amino)-, monohydrochloride: Similar structure but with a different counterion, which can affect solubility, stability, and other properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in other similar compounds.
Properties
CAS No. |
77594-53-7 |
|---|---|
Molecular Formula |
C20H24IN5O |
Molecular Weight |
477.3 g/mol |
IUPAC Name |
3-[4,5-dihydro-1H-imidazol-2-yl-[(2-pyridin-2-yl-1H-indol-3-yl)methyl]amino]propan-1-ol;hydroiodide |
InChI |
InChI=1S/C20H23N5O.HI/c26-13-5-12-25(20-22-10-11-23-20)14-16-15-6-1-2-7-17(15)24-19(16)18-8-3-4-9-21-18;/h1-4,6-9,24,26H,5,10-14H2,(H,22,23);1H |
InChI Key |
JKUKFRHUYYUFQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)N(CCCO)CC2=C(NC3=CC=CC=C32)C4=CC=CC=N4.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-tert-Butylcyclohex-1-en-1-yl)ethynyl]benzene](/img/structure/B14454942.png)
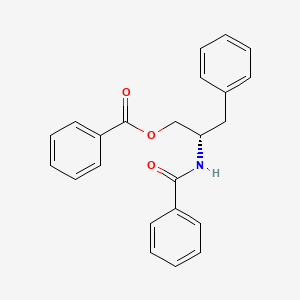

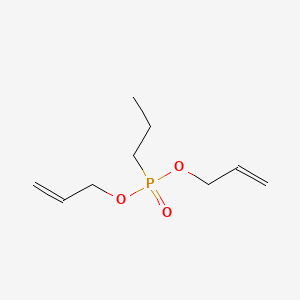
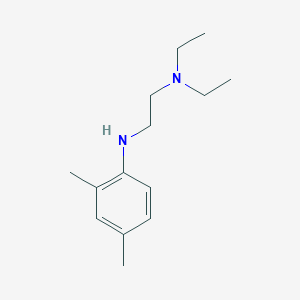
![(2-Chloroethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium](/img/structure/B14454971.png)
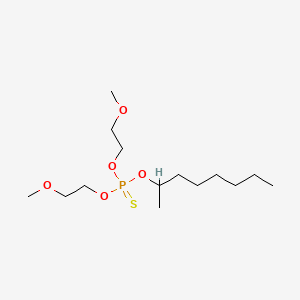

![2,7-Dimethyl-1,6-dioxaspiro[4.5]decane](/img/structure/B14454993.png)
![N,N-Dimethyl-N-[(4-nitrophenyl)methyl]tetradecan-1-aminium chloride](/img/structure/B14455002.png)
